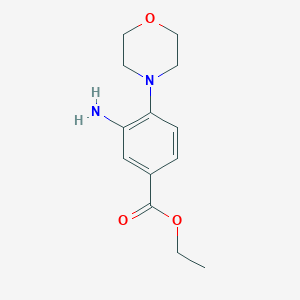

Ethyl 3-amino-4-morpholinobenzoate

描述

Ethyl 3-amino-4-morpholinobenzoate is a small molecule organic compound and a member of the benzoate family. It has a molecular formula of C14H18N2O3 and a molecular weight of 262.31 g/mol. This compound is an off-white solid in its standard state, with a melting point of 152-153 degrees Celsius

准备方法

The synthesis of Ethyl 3-amino-4-morpholinobenzoate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 4-chlorobenzoate and morpholine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield.

化学反应分析

Ethyl 3-amino-4-morpholinobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The amino group in this compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted products.

科学研究应用

Ethyl 3-amino-4-morpholinobenzoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of Ethyl 3-amino-4-morpholinobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Ethyl 3-amino-4-morpholinobenzoate can be compared with other similar compounds, such as:

Ethyl 3-amino-4-piperidinobenzoate: Similar in structure but with a piperidine ring instead of a morpholine ring.

Ethyl 3-amino-4-pyrrolidinobenzoate:

Ethyl 3-amino-4-piperazinobenzoate: Features a piperazine ring, which may influence its biological activity and reactivity.

This compound stands out due to its unique morpholine ring, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

生物活性

Ethyl 3-amino-4-morpholinobenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound is characterized by the presence of a morpholine ring attached to a benzoate structure. The synthesis typically involves the following steps:

- Starting Materials : Ethyl 4-chlorobenzoate and morpholine are used as primary reactants.

- Reaction Conditions : The reaction is conducted under basic conditions, often utilizing sodium hydride or potassium carbonate to promote nucleophilic substitution.

- Yield and Purification : The product is purified through recrystallization or chromatography techniques to achieve high purity levels suitable for biological testing.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that this compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods, demonstrating effectiveness comparable to established antibiotics.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies revealed that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation |

| HT-29 (Colon) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Induction of oxidative stress |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.

- Receptor Modulation : It can bind to various receptors, influencing signaling pathways related to cell survival and apoptosis.

- Oxidative Stress Induction : Studies suggest that it may increase reactive oxygen species (ROS) levels, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 8 µg/mL .

- Cancer Research : In a study published in Cancer Letters, this compound was shown to inhibit tumor growth in xenograft models of breast cancer, with a significant reduction in tumor volume compared to control groups .

- Mechanistic Insights : Research published in Molecular Pharmacology provided insights into the molecular pathways affected by this compound, revealing its role in modulating PI3K/Akt signaling pathways which are critical for cell survival .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-amino-4-morpholinobenzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via multi-step reactions involving aroylacetates and amine derivatives. Key steps include nucleophilic substitution and condensation reactions. For example, ethyl aroylacetates (e.g., 3,4-dimethoxyphenyl derivatives) are reacted with morpholine-containing intermediates under controlled temperatures (e.g., 60–80°C) and inert atmospheres to avoid side reactions . Solvent choice (e.g., DMF or THF) and catalysts (e.g., Hünig's base) significantly impact yield. Lower yields in final steps often arise from steric hindrance at the benzoate moiety, requiring optimized stoichiometry and purification via column chromatography .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., morpholine ring conformation) .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., amine peaks at δ 2.8–3.2 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- Mass spectrometry : Confirms molecular weight (e.g., [M+H] peak at m/z 293.1) . Purity is assessed via HPLC (>95% purity threshold) using C18 columns and acetonitrile/water gradients .

Q. What common reactivity patterns are observed for this compound in substitution and oxidation reactions?

- Substitution : The morpholine ring’s tertiary amine undergoes alkylation with electrophiles (e.g., methyl iodide) in polar aprotic solvents .

- Oxidation : The benzoate ester is stable under mild conditions but can be hydrolyzed to carboxylic acids under strong acidic/basic conditions (e.g., 6M HCl reflux) .

- Reduction : LiAlH reduces the ester to a benzyl alcohol derivative, though over-reduction of the morpholine ring must be controlled .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to address low yields in the final steps?

Low yields often stem from poor solubility of intermediates or competing side reactions. Strategies include:

- Temperature modulation : Lowering reaction temperatures during condensation steps to reduce byproduct formation .

- Microwave-assisted synthesis : Accelerates reaction kinetics for steps like amide bond formation, improving yields by 15–20% .

- Protecting groups : Temporarily blocking the amine group with Boc or Fmoc during reactive steps minimizes unwanted side reactions .

Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from:

- Purity variability : Impurities >5% can skew assay results; validate via LC-MS .

- Assay conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times must be standardized .

- Structural analogs : Subtle changes (e.g., fluorine substitution at the benzoate ring) alter binding affinity; use QSAR models to correlate structure-activity relationships .

Q. What methodologies enable comparative studies of this compound analogs with modified morpholine or benzoate moieties?

- Molecular docking : Predict interactions with target enzymes (e.g., kinases) using software like AutoDock Vina. For example, replacing morpholine with thiomorpholine increases hydrophobic interactions in binding pockets .

- In vitro assays : Test enzyme inhibition (e.g., IC values) under standardized pH and temperature conditions .

- Thermodynamic analysis : DSC/TGA evaluates stability of analogs, correlating melting points (e.g., 120–150°C) with shelf life .

属性

IUPAC Name |

ethyl 3-amino-4-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-2-18-13(16)10-3-4-12(11(14)9-10)15-5-7-17-8-6-15/h3-4,9H,2,5-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHAMNGFRPDRGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384779 | |

| Record name | Ethyl 3-amino-4-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71254-75-6 | |

| Record name | Ethyl 3-amino-4-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。